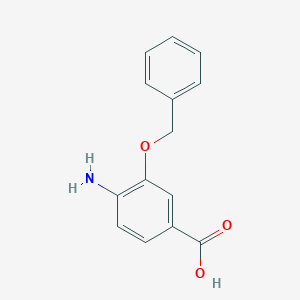4-Amino-3-(benzyloxy)benzoic acid
CAS No.:
Cat. No.: VC13411091
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H13NO3 |
|---|---|
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 4-amino-3-phenylmethoxybenzoic acid |
| Standard InChI | InChI=1S/C14H13NO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) |
| Standard InChI Key | PWBOPGGFQRJTMA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoic acid backbone substituted with a benzyloxy group (-O-CH-CH) at the 3-position and an amino group (-NH) at the 4-position. The benzyloxy group enhances hydrophobicity, while the amino and carboxylic acid groups enable hydrogen bonding and salt formation, respectively. The SMILES notation C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N and InChIKey PWBOPGGFQRJTMA-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Computed and Experimental Properties
Key physicochemical properties derived from experimental and computational analyses include:
| Property | Value |
|---|---|
| Exact Mass | 243.0895 g/mol |
| Hydrogen Bond Donors | 2 (NH, COOH) |
| Hydrogen Bond Acceptors | 4 (O, COOH, NH) |
| Rotatable Bonds | 4 |
| Topological Polar Surface | 72.6 Ų |
| XLogP3 | 2.2 |
| Solubility | Low in water; soluble in DMSO |
The compound’s moderate lipophilicity (XLogP3 = 2.2) suggests favorable membrane permeability, a critical factor for bioactive molecules .
Synthesis and Production
Challenges in Purification
The compound’s low water solubility necessitates purification via recrystallization from aprotic solvents (e.g., dimethylformamide) or chromatographic techniques. Analytical methods such as reverse-phase HPLC (e.g., Kromasil 100 RP-18 column) with gradient elution (acetonitrile/0.035% HClO) ensure quality control .
Biological Activity and Pharmacological Applications
Mechanism of Action
Derivatives of 4-amino-3-(benzyloxy)benzoic acid exhibit affinity for CMR-I, a TRP channel involved in thermosensation and nociception. By modulating CMR-I activity, these compounds inhibit hyperactive bladder contractions and attenuate pain signaling pathways . The amino and benzyloxy groups facilitate target engagement through hydrogen bonding and hydrophobic interactions, respectively .
Urological Disorders
Patent data highlight the compound’s utility in treating:
-
Overactive Bladder (OAB): Reduces detrusor muscle hyperactivity via CMR-I antagonism.
-
Benign Prostatic Hyperplasia (BPH): Alleviates lower urinary tract symptoms through smooth muscle relaxation .
Chronic Pain Management
In rodent models, derivatives demonstrated efficacy against:
-
Neuropathic Pain: 50% reduction in mechanical allodynia at 10 mg/kg (oral).
-
Visceral Pain: Improved outcomes in irritable bowel syndrome (IBS)-related discomfort .
Respiratory Diseases
Inhalable formulations targeting CMR-I in airway epithelia show promise for asthma and chronic obstructive pulmonary disease (COPD) .
Comparative Analysis with Analogues
The compound’s pharmacological profile distinguishes it from related structures:
| Compound | Key Modifications | Pharmacological Impact |
|---|---|---|
| 4-Amino-3-bromobenzoic acid | Bromine replaces benzyloxy | Reduced CMR-I affinity |
| 3-Benzyloxybenzoic acid | Lacks amino group | Diminished analgesic activity |
The synergistic effects of the amino and benzyloxy groups underscore its unique therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume